molecular formula C6H4BrN3 B1376912 7-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-11-1

7-Bromo-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1376912
M. Wt: 198.02 g/mol
InChI Key: TZZAHSRLUFTAFW-UHFFFAOYSA-N
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Description

“7-Bromo-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound with a molecular weight of 198.02 . It is a member of the pyrazolopyridines family, which are bicyclic heterocyclic compounds .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “7-Bromo-1H-pyrazolo[3,4-c]pyridine” is represented by the InChI code 1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) . It belongs to the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving “7-Bromo-1H-pyrazolo[3,4-c]pyridine” and its derivatives have been studied in various contexts . For instance, the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1H-pyrazolo[3,4-c]pyridine” are characterized by its molecular weight and InChI code . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

7-Bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives have been extensively studied for their potential in medicinal chemistry. For instance, a series of 7-azaindazole-chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde showed significant anti-inflammatory and analgesic activities (Chamakuri, Murthy, & Yellu, 2016). Similarly, novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives exhibited strong antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Synthesis Techniques and Tautomerism

Advanced synthesis techniques have been developed for 1H-pyrazolo[3,4-b]pyridines, focusing on their tautomeric forms and substituents. A comprehensive review covering synthetic methods and biomedical applications of these compounds highlights their significance in scientific research (Donaire-Arias et al., 2022). Additionally, research on tautomerism in 7-substituted pyrazolo[3,4-c]pyridine derivatives using NMR and X-ray crystallography has provided insights into their structural dynamics (Kourafalos et al., 2006).

Applications in Cancer Research

Organometallic complexes involving 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated as potential anticancer agents. These compounds, known as cyclin-dependent kinase (Cdk) inhibitors, exhibit structure-activity relationships pertinent to cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

Photophysical Properties

2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those with 3,4-b]pyridine structures, have been studied for their unique photoreactions and photophysical properties. This research provides valuable insights into their potential applications in materials science (Vetokhina et al., 2012).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of 1H-pyrazolo[3,4-b]pyridine, a key compound in this category, has been achieved through a process involving reduction, oxidation, oximation, and cyclization. This method is noted for its ease of operation, low cost, and environmental friendliness, suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).

Future Directions

The future directions in the research of “7-Bromo-1H-pyrazolo[3,4-c]pyridine” and its derivatives could involve further exploration of their biological activities , development of more efficient synthesis methods , and investigation of their potential applications in various fields .

properties

IUPAC Name

7-bromo-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZAHSRLUFTAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743691
Record name 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-pyrazolo[3,4-c]pyridine

CAS RN

957760-11-1
Record name 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-pyrazolo[3,4-c]pyridine
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